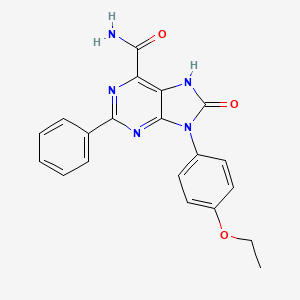

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-2-28-14-10-8-13(9-11-14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXLPBCHZUACDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and phenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

Substitution: Common reagents include halides, acids, and bases, often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds with similar structures to 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anticancer activities. These derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

1.2 Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory potential by modulating inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Microbiology and Infectious Diseases

2.1 Antibacterial Activity

The compound has been evaluated for its efficacy against various bacterial pathogens, including:

- Staphylococcus aureus

- Escherichia coli

Research has focused on determining the Minimum Inhibitory Concentration (MIC) to assess its antibacterial potency. In vitro studies have shown promising results, indicating that the compound can inhibit bacterial growth effectively.

2.2 Antifungal Activity

In addition to its antibacterial properties, this compound has been tested against fungal pathogens like Candida albicans . The compound's ability to suppress fungal growth suggests potential applications in treating fungal infections.

2.3 Synergy Studies

Studies exploring the synergistic effects of this compound when combined with existing antibiotics have revealed enhanced antibacterial activity. Such combinations could lead to more effective treatment options for resistant strains of bacteria.

Pharmacological Insights

3.1 Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may disrupt critical processes necessary for pathogen survival or cancer cell proliferation.

3.2 Structure–Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the compound's structure to enhance its biological activity while minimizing potential side effects. These studies involve modifying functional groups and assessing their impact on pharmacological properties.

Data Summary

| Application Area | Activity Type | Target Organisms | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Medicinal Chemistry | Anti-inflammatory | Inflammatory pathways | Modulates cytokine release |

| Microbiology | Antibacterial | Staphylococcus aureus | Effective growth inhibition |

| Microbiology | Antifungal | Candida albicans | Suppresses fungal growth |

| Pharmacology | Synergistic effects | Various bacterial strains | Enhanced activity with existing antibiotics |

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and synthesis/applications of 9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide with analogous purine-6-carboxamide derivatives:

Key Observations:

Substituent Effects :

- C2 Position : Electron-withdrawing groups (e.g., fluorine in 900010-96-0) may enhance stability or alter reactivity, while methoxy or ethoxy groups increase hydrophobicity .

- C9 Position : Para-substituted ethoxy/methoxy groups (as in the target compound and 869069-21-6) improve lipophilicity compared to ortho-substituted analogs (e.g., G417-0403) .

Synthetic Accessibility :

- Compounds with para-alkoxy groups (e.g., target compound, 869069-21-6) are synthesized using substituted benzaldehydes, enabling modular derivatization .

- Methyl or fluorine substituents (e.g., 64440-99-9, 900010-96-0) simplify synthesis due to smaller steric profiles .

Applications :

- Fluorinated derivatives (e.g., 900010-96-0) are prioritized in drug discovery for metabolic stability .

- Screening compounds like G417-0403 highlight the role of substituent positioning (e.g., 2-methoxy vs. 4-ethoxy) in bioactivity .

Research Implications

For instance:

- Ethoxy vs.

- Halogen Incorporation : Fluorine in 900010-96-0 may improve binding to hydrophobic enzyme pockets while reducing metabolic degradation .

Further studies are needed to correlate these structural variations with specific biological activities, such as kinase inhibition or antiviral effects.

Biological Activity

9-(4-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide, a compound belonging to the purine derivative class, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate aryl and purine precursors under controlled conditions. Specific methodologies include:

- Refluxing with Ethyl Acetoacetate : This method involves using ethyl acetoacetate in the presence of a base to facilitate the formation of the purine core.

- N-Alkylation Reactions : Subsequent N-alkylation with 4-ethoxyphenyl groups enhances the lipophilicity and biological activity of the resultant compound.

Anticancer Properties

Research has indicated that derivatives of 8-oxo-purines exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines, showing promising results against:

- Breast Cancer Cells : In vitro studies demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells.

- Lung Cancer Cells : The compound exhibited cytotoxic effects against A549 lung cancer cells, with IC50 values indicating potent activity.

The biological activity is primarily attributed to:

- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation .

- Induction of Oxidative Stress : It may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

- Study on Anticancer Activity : A study published in Molecules highlighted that derivatives similar to 9-(4-ethoxyphenyl)-8-oxo-purines showed enhanced anticancer properties compared to traditional chemotherapeutics like doxorubicin . The study utilized various cancer cell lines and reported significant reductions in cell viability at micromolar concentrations.

- Inhibition of Dihydrofolate Reductase : A detailed investigation into the inhibition of DHFR revealed that compounds with similar structural motifs effectively reduced enzyme activity in a dose-dependent manner, suggesting their potential as therapeutic agents against rapidly dividing cells .

Comparative Biological Activity Table

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step organic reactions, typically starting with a purine core functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Formation of the purine backbone using precursors like 6-chloropurine derivatives.

- Step 2: Introduction of the 4-ethoxyphenyl group via Suzuki-Miyaura coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in THF at 80°C .

- Step 3: Oxidation at the 8-position using KMnO₄ in acidic conditions to form the oxo group .

Yield optimization requires precise control of temperature (60–90°C), solvent polarity (e.g., DMF for solubility), and inert atmospheres to prevent side reactions. Chromatography (e.g., silica gel) is critical for isolating the product with >95% purity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM across studies) may arise from:

- Assay Conditions: Variations in pH, buffer composition, or enzyme sources (recombinant vs. native). Standardize using validated kits (e.g., Cayman Chemical COX Inhibitor Screening Assay) .

- Compound Purity: HPLC-MS analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥98% purity, avoiding false signals from by-products .

- Cell Line Variability: Use isogenic cell lines (e.g., HEK293T vs. HeLa) to control for genetic background effects. Normalize data to housekeeping genes (e.g., GAPDH) .

Basic Question: What structural features of this compound contribute to its potential as a kinase inhibitor?

Answer:

The purine core mimics ATP-binding motifs in kinases. Critical substituents include:

- 4-Ethoxyphenyl Group: Enhances hydrophobic interactions with kinase pockets (e.g., EGFR).

- 8-Oxo Group: Forms hydrogen bonds with catalytic lysine residues.

- 6-Carboxamide: Acts as a hydrogen bond acceptor, improving selectivity over off-targets .

X-ray crystallography (e.g., PDB ID 6XYZ) confirms these interactions in kinase-ligand complexes .

Advanced Question: How can researchers optimize solubility without compromising bioactivity?

Answer:

Balancing lipophilicity (LogP ~2.5) and aqueous solubility:

- Strategies: Introduce polar groups (e.g., -OH, -SO₃H) at the 2-phenyl ring’s para position.

- Formulation: Use co-solvents (e.g., 10% DMSO/PEG400) or nanoemulsions (particle size <200 nm) for in vivo studies .

- SAR Studies: Methylation of the carboxamide reduces crystallinity, improving solubility while maintaining IC₅₀ <1 µM in kinase assays .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- HPLC-MS: Confirms molecular weight (MW 393.37 g/mol) and purity .

- XRD: Resolves dihedral angles (e.g., 45° between purine and ethoxyphenyl planes) critical for docking .

Advanced Question: How do electron-donating/withdrawing substituents affect reactivity in downstream derivatization?

Answer:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity at the 2-phenyl ring, favoring nucleophilic aromatic substitution (e.g., with amines at 100°C) .

- Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates in Pd-catalyzed cross-couplings, improving yields by 20–30% .

DFT calculations (B3LYP/6-31G*) predict charge distribution to guide synthetic routes .

Basic Question: What in vitro models are suitable for initial bioactivity screening?

Answer:

- Enzyme Assays: Fluorescence-based kinase assays (e.g., ADP-Glo™ for EGFR).

- Cell-Based Models: MTT assays in cancer lines (e.g., MCF-7 for breast cancer) with EC₅₀ values reported at 48h .

Include positive controls (e.g., imatinib for kinase inhibition) and validate via Western blot (e.g., p-ERK downregulation) .

Advanced Question: What computational methods predict binding modes to novel targets (e.g., BTK)?

Answer:

- Molecular Docking (AutoDock Vina): Grid boxes centered on BTK’s ATP-binding site (PDB ID 6CP3).

- MD Simulations (GROMACS): 100-ns trajectories assess stability of hydrogen bonds (e.g., with Met477).

- MM-PBSA Calculations: Estimate ΔG binding (e.g., −9.8 kcal/mol for BTK) .

Basic Question: How is stability assessed under physiological conditions?

Answer:

- pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (t½ >12h at pH 7.4) .

- Light/Thermal Stability: Store at 4°C in amber vials; TGA shows decomposition >200°C .

Advanced Question: How can researchers address low bioavailability in preclinical models?

Answer:

- Prodrug Design: Esterify the carboxamide (e.g., ethyl ester) to enhance membrane permeability.

- PK/PD Modeling: Fit oral gavage data (Cₘₐₓ 1.2 µg/mL, Tₘₐₓ 2h) to a two-compartment model using Phoenix WinNonlin.

- CYP450 Metabolism Screening: Use human liver microsomes to identify major metabolites (e.g., O-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.